

# supplier and ordering information for cis-VZ185

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## Compound of Interest

Compound Name: *cis*-VZ185

Cat. No.: B2814098

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## Application Notes and Protocols for cis-VZ185

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**cis-VZ185** is the inactive diastereomer of VZ185, a potent and selective dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2] VZ185 functions as a Proteolysis Targeting Chimera (PROTAC), which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD7 and BRD9, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] Due to a stereochemical change in the VHL-binding motif, **cis-VZ185** does not bind to VHL and therefore does not induce the degradation of BRD7 and BRD9.[1][2] This makes **cis-VZ185** an ideal negative control for experiments involving VZ185, allowing researchers to distinguish between the effects of BRD7/9 degradation and other potential off-target effects of the active compound.

BRD7 and BRD9 are subunits of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes, specifically the PBAF and ncBAF complexes, respectively.[1][4][5][6] These complexes play a crucial role in regulating gene expression by altering chromatin structure.[4][7] Dysregulation of BRD7 and BRD9 has been implicated in various diseases, including cancer.[4][7]

### Supplier and Ordering Information

**cis-VZ185** is available from several commercial suppliers. It is important to note that this compound is often sold under a license from the University of Dundee.

Supplier	Catalog Number
R&D Systems	6939
Tocris Bioscience	6939
Sigma-Aldrich	SML3301

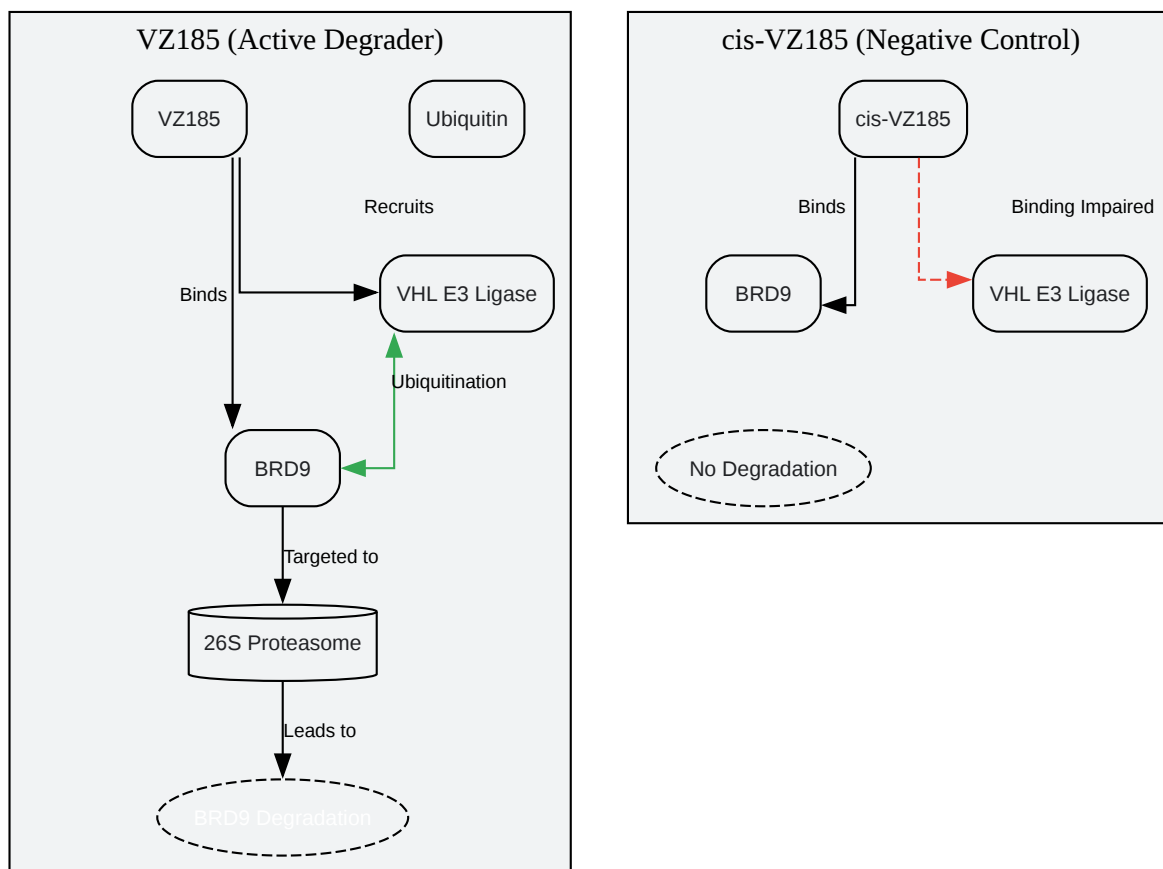
## Physicochemical Properties

Property	Value	Reference
Molecular Weight	995.23 g/mol	[4][8]
Formula	C <sub>53</sub> H <sub>67</sub> FN <sub>8</sub> O <sub>8</sub> S	[4][8]
CAS Number	2306193-98-4	[4][8]
Solubility	Soluble to 100 mM in DMSO	[4][8]
Purity	≥95%	[4][8]
Storage	Store at -20°C	[4][8]

## Mechanism of Action of VZ185 (and lack thereof for cis-VZ185)

VZ185 is a heterobifunctional molecule containing a ligand for BRD7/9 and a ligand for the VHL E3 ligase, connected by a linker. This design allows VZ185 to simultaneously bind to both BRD7/9 and VHL, forming a ternary complex. This proximity induces the VHL-mediated ubiquitination of BRD7/9, marking them for degradation by the 26S proteasome.

**cis-VZ185**, while retaining its ability to bind to BRD7/9, is unable to recruit the VHL E3 ligase due to its altered stereochemistry. This prevents the formation of the ternary complex and subsequent degradation of the target proteins.



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**Figure 1:** Mechanism of VZ185 vs. **cis-VZ185**.

## Experimental Protocols

### Western Blotting for BRD7/9 Degradation

This protocol is designed to assess the degradation of BRD7 and BRD9 in cells treated with VZ185, using **cis-VZ185** as a negative control.

Materials:

- Cell line of interest (e.g., RI-1, HeLa)

- Complete cell culture medium
- VZ185
- **cis-VZ185**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against BRD7, BRD9, and a loading control (e.g.,  $\beta$ -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
- Compound Treatment:
  - Prepare stock solutions of VZ185 and **cis-VZ185** in DMSO.

- Treat cells with the desired concentrations of VZ185 (e.g., 1, 10, 100 nM) and a high concentration of **cis-VZ185** (e.g., 1  $\mu$ M) as a negative control.[\[3\]](#) Include a DMSO vehicle control.
- Incubate for the desired time points (e.g., 2, 4, 8, 16 hours).[\[3\]](#)
- Cell Lysis:
  - Wash cells twice with ice-cold PBS.
  - Add lysis buffer to each well and incubate on ice for 30 minutes.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
  - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.

- Develop the blot using a chemiluminescent substrate and capture the image.
- Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of BRD7 and BRD9 in VZ185-treated cells to the DMSO and **cis-VZ185**-treated controls.



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**Figure 2:** Western Blotting Workflow.

## Quantitative Proteomics to Assess Selectivity

This protocol outlines a mass spectrometry-based proteomics experiment to confirm the selective degradation of BRD7 and BRD9 by VZ185, with **cis-VZ185** serving as a crucial negative control.

Materials:

- RI-1 cells
- Complete cell culture medium
- VZ185
- **cis-VZ185**
- DMSO
- Lysis buffer for proteomics (e.g., urea-based buffer)
- DTT and iodoacetamide
- Trypsin
- Tandem Mass Tag (TMT) reagents (optional, for multiplexing)

- LC-MS/MS instrumentation

#### Procedure:

- Cell Culture and Treatment:
  - Culture RI-1 cells and treat them in triplicate with 100 nM VZ185, 100 nM **cis-VZ185**, or DMSO for 4 hours.[\[1\]](#)
- Cell Lysis and Protein Digestion:
  - Harvest and lyse the cells in a proteomics-grade lysis buffer.
  - Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
  - Digest the proteins into peptides using trypsin overnight.
- Peptide Labeling (Optional):
  - For multiplexed analysis, label the peptides from each condition with different TMT reagents according to the manufacturer's protocol.
- LC-MS/MS Analysis:
  - Analyze the peptide samples by LC-MS/MS.
- Data Analysis:
  - Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
  - Perform protein identification and quantification.
  - Compare the protein abundance profiles between the VZ185-treated, **cis-VZ185**-treated, and DMSO-treated samples. Confirm the selective downregulation of BRD7 and BRD9 in the VZ185-treated group, with no significant changes in the **cis-VZ185** or DMSO groups.

## Cell Viability/Cytotoxicity Assay

This protocol is to determine the cytotoxic effects of BRD7/9 degradation in cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., EOL-1, A-204)
- Complete cell culture medium
- VZ185
- **cis-VZ185**
- DMSO
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)

#### Procedure:

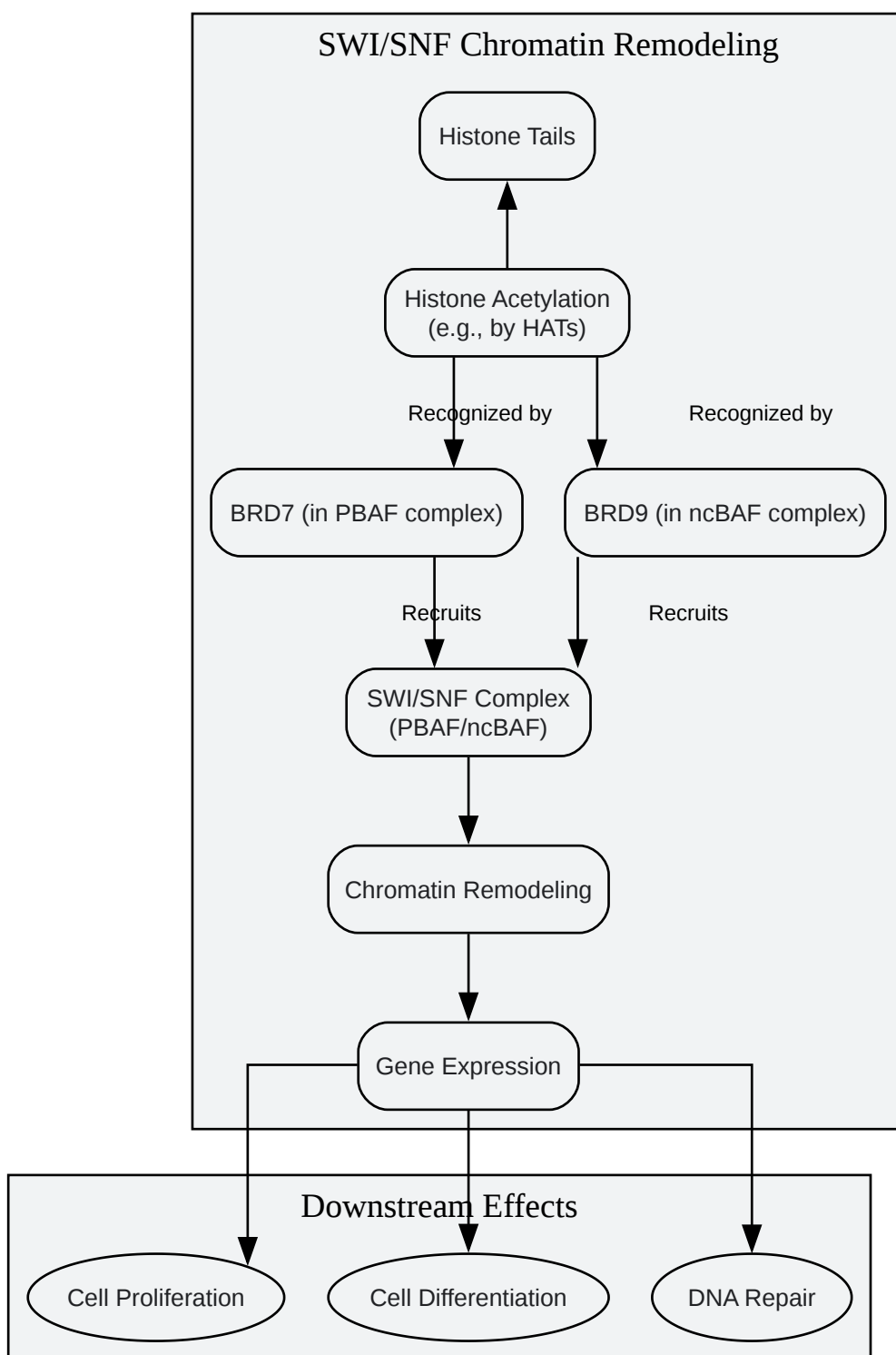
- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Compound Treatment:
  - Prepare serial dilutions of VZ185 and **cis-VZ185**.
  - Treat the cells with a range of concentrations of each compound. Include a DMSO control.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Viability Measurement:
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Measure the signal (luminescence or absorbance) using a plate reader.
- Data Analysis:
  - Normalize the data to the DMSO control.



- Plot the cell viability against the compound concentration and determine the EC50 values for VZ185. The EC50 for **cis-VZ185** is expected to be significantly higher, indicating its lack of cytotoxic activity.

## BRD7/9 Signaling and Chromatin Remodeling

BRD7 and BRD9 are critical components of distinct SWI/SNF chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. The bromodomains of BRD7 and BRD9 recognize and bind to acetylated lysine residues on histone tails, which helps to recruit the SWI/SNF complexes to specific genomic loci.



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**Figure 3:** BRD7/9 in Chromatin Remodeling.

By inducing the degradation of BRD7 and BRD9, VZ185 disrupts the function of the PBAF and ncBAF complexes, leading to changes in gene expression and subsequent cellular effects, such as decreased cell viability in certain cancer cell lines. The use of **cis-VZ185** as a negative control is essential to attribute these effects specifically to the degradation of BRD7 and BRD9.

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